![molecular formula C14H13ClN2O4 B2751441 [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 868267-51-0](/img/structure/B2751441.png)
[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
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Overview
Description
Oxazole derivatives, such as the one you mentioned, are important heterocyclic compounds that have a wide spectrum of biological activities . They are often used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazolines, which are precursors to oxazoles, can be achieved at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis
The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide or O2 gas have also been successfully employed .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary widely depending on their specific structures. For example, oxazoles are stable liquids at room temperature with a boiling point of 69 °C .Scientific Research Applications
- Application : Researchers have explored the construction of indoles using this compound as a key moiety in selected alkaloids . These alkaloids may have therapeutic potential, making this an essential area of study.
- Application : Studies have investigated the compound’s effect on immune functions. It prevented disease development and suppressed lymphocyte proliferation in adjuvant arthritis rats .
- Application : The compound has been evaluated for its anti-infective properties. In vivo toxicity studies in mice showed it to be non-toxic at a concentration of 100 mg/kg .
- Application : Researchers have explored the therapeutic potential of imidazole derivatives, including those derived from this compound. These investigations focus on various biological targets .
- Application : The compound’s 1,2,4-oxadiazole scaffold has attracted attention due to its broad spectrum of biological and pharmaceutical applications. Researchers explore its potential as a bioisostere in drug design .
Indole Derivatives Synthesis
Immunomodulation
Anti-Infective Agents
Therapeutic Potential of Imidazole Derivatives
Bioisosteric Properties of 1,2,4-Oxadiazoles
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c1-9-6-12(17-21-9)16-13(18)8-20-14(19)7-10-2-4-11(15)5-3-10/h2-6H,7-8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVHLSSIJXCSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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